
2-(2-叔丁基-2H-1,2,3,4-四唑-5-基)乙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
自组装和分子阵列
一个应用领域涉及由氢键指导的自组装过程,导致形成新的层状分子阵列。例如,Armstrong 等人(2002 年)的研究证明了 4-叔丁基苯甲酸与脂肪族二胺的相互作用,产生了 1:2 主客体复合物。这些复合物通过共结晶形成三维分子阵列,显示出广泛的氢键网络,并突出了该材料在分子结构和纳米技术中的潜力 Armstrong 等人,2002 年。
磷中心的位阻系统
在无机化学领域,Shah 等人(2000 年)研究了用于合成具有低配位磷中心的化合物的位阻配体。该研究探索了四芳基苯酚作为磷中心配体的合成,提供了对具有特定电子和结构性质的新型材料开发的见解 Shah 等人,2000 年。
亲核取代和自由基反应
Jasch 等人(2012 年)探讨了在合成有机化学中使用叔丁基苯偶氮羧酸酯作为多功能构建模块。这些化合物促进了亲核取代和自由基反应,能够在特定条件下修饰苯环并生成芳基自由基。该研究突出了该化合物在构建复杂有机分子中的用途 Jasch 等人,2012 年。
氟亚甲基合成子
Zhu 等人(2010 年)开发了 1-叔丁基-1H-四唑-5-基氟甲基砜作为一种新的高效氟亚甲基合成子。该化合物通过 Julia-Kocienski 烯化反应促进了单氟烯烃的合成,展示了其在氟代有机化合物(在药物和农用化学品中具有重要意义)的合成中的用途 Zhu 等人,2010 年。
环硅氧烷和镓原子环成员
Veith 等人(2002 年)描述了合成含有镓原子作为环成员的环硅氧烷。这些化合物由叔丁氧基镓与二硅氧烷二醇和三硅氧烷二醇反应生成,突出了此类材料在开发具有独特性质的新型有机金属化合物中的潜力 Veith 等人,2002 年。
安全和危害
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H303, H315, H319, and H335, indicating potential hazards upon ingestion, skin contact, eye contact, and inhalation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
作用机制
Target of Action
It is known that many bioactive aromatic compounds, including those containing the indole nucleus, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for this compound.
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in the target’s function . This interaction often results in the inhibition or activation of the target, which can lead to various downstream effects.
Biochemical Pathways
Compounds with similar structures have been found to affect a variety of pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been found to have a wide range of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
属性
IUPAC Name |
2-(2-tert-butyltetrazol-5-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O/c1-7(2,3)11-9-6(4-5-12)8-10-11/h12H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGCZJUFPQUVRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1N=C(N=N1)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol | |
CAS RN |
1955541-16-8 |
Source


|
| Record name | 2-(2-tert-butyl-2H-1,2,3,4-tetrazol-5-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

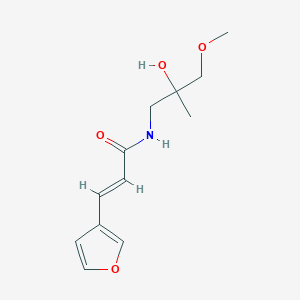
![N-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2932561.png)

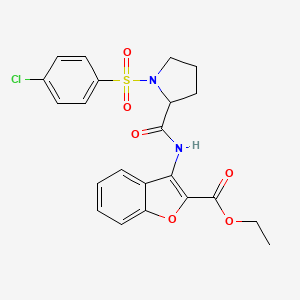
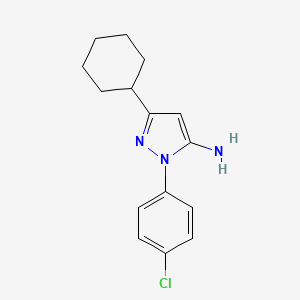
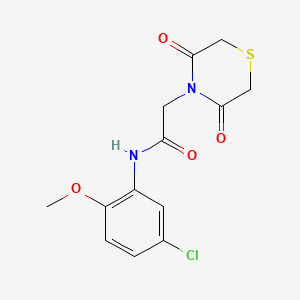
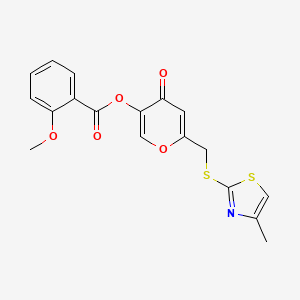
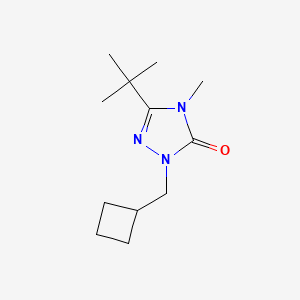
![ethyl 2-(2-(1H-indol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2932572.png)
![N-[2,2-Bis(furan-2-yl)ethyl]-2-phenylmethoxyacetamide](/img/structure/B2932574.png)
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-mesitylacetamide](/img/structure/B2932575.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2932577.png)
![4-((2-methylpiperidin-1-yl)sulfonyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2932580.png)
![3-[4-(difluoromethoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid](/img/structure/B2932582.png)